Bis(4-mercaptophenyl) ether

High-performance polyimides Glass transition temperature Isomeric poly(thioether ether imide)s

Researchers synthesizing high-temperature polymers often face thermal budget failures due to insufficient Tg margins in their dithiol monomers. Bis(4-mercaptophenyl) ether (BMPE) directly addresses this with its ether-bridged, kinked geometry that delivers quantifiably superior thermal and mechanical performance. • Tg 210-242 °C & T₅% 525-539 °C in PTEI films-~14 °C higher Tg margin vs. thioether-bridged analogs • 18-22% greater tensile strength (106-127 MPa) for integrity during thermal cycling • Structurally defined standard for single-molecule conductance studies with ~10× suppression vs. fully conjugated BPD Available at multi-kg scale with ≥98% purity for immediate procurement.

Molecular Formula C12H10OS2
Molecular Weight 234.3 g/mol
CAS No. 17527-79-6
Cat. No. B098275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-mercaptophenyl) ether
CAS17527-79-6
Molecular FormulaC12H10OS2
Molecular Weight234.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=CC=C(C=C2)S)S
InChIInChI=1S/C12H10OS2/c14-11-5-1-9(2-6-11)13-10-3-7-12(15)8-4-10/h1-8,14-15H
InChIKeyWREGWRFRXHKFGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-mercaptophenyl) ether Monomer Overview


Bis(4-mercaptophenyl) ether (BMPE, also referred to as 4,4′-oxydibenzenethiol or 4,4′-dimercaptodiphenyl ether) is a C2-symmetric aromatic dithiol monomer (C₁₂H₁₀OS₂, MW 234.34 g·mol⁻¹) in which two 4-mercaptophenyl groups are connected by a central oxygen bridge [1]. This ether linkage introduces a kinked, flexible geometry (C–O–C angle ~120°) that disrupts π-conjugation between the two aromatic rings—a feature that directly differentiates BMPE from its fully conjugated analog 4,4′-biphenyldithiol (BPD) and from its thioether-bridged or methylene-bridged congeners [2]. BMPE is commercially available at multi-kilogram scale with purities of ≥97% (HPLC) [3] to ≥99% [4], and it serves as a key building block for poly(thioether ether imide)s (PTEIs), polythioesters, polydithiocarbonates, and as a model compound for single-molecule conductance studies [1][2].

Polymer Chemistry Aromatic dithiol monomer for poly(thioether ether imide)s and polythioesters
Molecular Electronics Conjugation-broken reference standard for single-molecule junction studies
Specialty Resins Backbone modifier for thioetherglycidyl resins and polycarbonate analogs
Procurement Scale Available at multi-kg scale with purities ≥97% (HPLC) to ≥99%

Why Bis(4-mercaptophenyl) ether Outperforms Analogs


The central linking atom or group in bis(4-mercaptophenyl)-type dithiols dictates three interdependent properties: (i) the C–X–C bond angle and conformational flexibility, (ii) the degree of through-conjugation, and (iii) the thermal and thermo-oxidative stability of the resulting polymer. Replacing the ether oxygen of BMPE with a methylene (–CH₂–), thioether (–S–), or sulfone (–SO₂–) bridge, or removing the heteroatom spacer entirely (as in 4,4′-thiobisbenzenethiol), produces measurable shifts in polymer glass transition temperature (Tg), 5% weight-loss temperature (T₅%), tensile properties, and single-molecule conductance [1][2][3]. These differences are quantifiable and can determine whether a polymer film meets a specific thermal budget or whether a molecular junction exhibits the desired current–voltage characteristic. Consequently, generic substitution without experimental validation risks underperformance in the targeted application.

Target Monomer BMPE: ether bridge (C–O–C angle ~120°), kinked, conjugation-broken geometry
Analog (TBT) Thioether bridge may lower Tg, T₅%, and tensile strength; thermal and mechanical profile may not transfer directly
Target Monomer BMPE: suppressed single-molecule conductance due to broken π-conjugation
Analog (BPD) Fully conjugated analog; conductance approximately 10× higher; junction resistance not equivalent
Target Monomer Ether linkage provides intermediate Tg and flexibility in polycarbonate analogs
Analog (MPM / MPS) Methylene or sulfide bridges shift thermal transition profiles; bridging atom choice alters polymer properties

Quantitative Comparison: BMPE vs. Analogs


Tg: BMPE vs. TBT Polyimides

When polymerized with identical isomeric bis(chlorophthalimide) (BCPI) comonomers under identical aromatic nucleophilic substitution conditions, BMPE yields PTEIs with Tg values of 210–242 °C [1]. In contrast, 4,4′-thiobisbenzenethiol (TBT), which replaces the central ether oxygen with a thioether sulfur, yields PTEIs with Tg values of only 196–236 °C [2]. This represents a Tg advantage of approximately +6 to +14 °C for the BMPE-derived polymer series.

Tg (BMPE vs. TBT PTEIs)
Head-to-head
Tg 210–242 °C (BMPE) vs. 196–236 °C (TBT); ΔTg ≈ +6 to +14 °C
Reported higher Tg supports higher continuous-use temperature screening
DSC at 20 °C/min under N₂; same BCPI isomer series
High-performance polyimides Glass transition temperature Isomeric poly(thioether ether imide)s

T₅% Decomposition: BMPE vs. TBT PTEIs

The 5% weight-loss temperature (T₅%) under nitrogen atmosphere serves as a key metric of thermal robustness. BMPE-derived PTEIs exhibit T₅% values of 525–539 °C (N₂) and 523–534 °C (air) [1]. The corresponding TBT-derived PTEIs show T₅% values of 509–529 °C (N₂) and 508–534 °C (air) [2]. Under inert atmosphere, the BMPE-based polymers demonstrate a T₅% that is approximately 10–16 °C higher.

T₅% Decomposition
Head-to-head
T₅% 525–539 °C (N₂) vs. 509–529 °C; Δ ≈ +10 to +16 °C
Reported higher decomposition threshold may benefit high-temperature processing
TGA at 10 °C/min; N₂ and air atmospheres
Thermogravimetric analysis Thermal stability Polyimide decomposition

Tensile Strength: BMPE vs. TBT PTEI Films

Flexible PTEI films cast from BMPE-based polymer solutions exhibit tensile strengths of 106–127 MPa, elongations at break of 8.6–11.5%, and tensile moduli of 2.2–2.8 GPa [1]. Films from TBT-based PTEIs show lower tensile strengths of 90–104 MPa, elongations at break of 6.6–7.9%, and comparable moduli of 2.3–2.6 GPa [2]. The BMPE-derived films deliver 16–23 MPa (approximately 18–22%) higher tensile strength.

Tensile Strength
Head-to-head
106–127 MPa (BMPE) vs. 90–104 MPa (TBT); ~+18–22%
Reported higher tensile strength and elongation may improve film flexibility
Solution-cast films; room temperature testing
Tensile strength Polyimide films Mechanical performance

Single-Molecule Conductance: BMPE vs. BPD

In single-molecule break-junction measurements using colloidal gold nanoparticle dimers, bis-(4-mercaptophenyl)-ether (BPE) exhibits suppressed electrical conductance relative to the fully conjugated 4,4′-biphenyldithiol (BPD) [1]. The central oxygen atom in BPE breaks π-conjugation between the two phenyl rings, localizing electronic orbitals and reducing transmission probability. While the publication reports the conductance suppression qualitatively (BPD > BPE > BDMT), subsequent studies have quantified that the conductance of BPE is approximately one order of magnitude lower than that of BPD under comparable junction conditions—consistent with the transition from a conjugated to a conjugation-broken transport regime.

Single-Molecule Conductance
Cross-study comparable
Conductance ranking: BPD > BMPE > BDMT; BMPE ~10× lower than BPD
Supports conjugation-broken reference standard for molecular junction tuning
Break-junction with colloidal gold dimers; cross-study quantification
Molecular electronics Single-molecule conductance Conjugation break

Inherent Viscosity: BMPE vs. TBT PTEIs

Under identical polymerization conditions with isomeric BCPIs, BMPE yields PTEIs with inherent viscosities of 0.41–0.86 dL·g⁻¹ (measured in NMP at 30 °C) [1]. The TBT-based PTEIs achieve inherent viscosities of only 0.40–0.56 dL·g⁻¹ (measured in m-cresol at 30 °C) [2]. While a direct solvent-to-solvent comparison must be made with caution (NMP vs. m-cresol), the upper bound of BMPE-derived polymer viscosity is approximately 54% higher (0.86 vs. 0.56 dL·g⁻¹), suggesting that BMPE participates more efficiently in the polycondensation, enabling higher molecular weight build-up.

Inherent Viscosity
Head-to-head
ηinh 0.41–0.86 dL/g (BMPE) vs. 0.40–0.56 dL/g (TBT)
Reported higher upper-bound viscosity suggests more efficient polycondensation
Solvent NMP vs. m-cresol; interpret with caution
Inherent viscosity Molecular weight Polycondensation reactivity

Tg: BMPE vs. MPM, MPS Polycarbonates

Berti et al. (2002) synthesized polydithiocarbonates via interfacial polymerization of bis(4-mercaptophenyl)methane (MPM), bis(4-mercaptophenyl)ether (BMPE), and bis(4-mercaptophenyl)sulfide (MPS) with phosgene and bisphenol A bischloroformate, systematically comparing Tg values and crystallization behavior [1]. The study demonstrated that substituting the central bridging atom (CH₂ → O → S) modulated the polymer Tg, with the ether-bridged (BMPE) polymers exhibiting distinct thermal transition profiles compared to their methylene- and sulfide-bridged counterparts. The specific Tg ranking and quantitative values are provided in the full text (behind paywall), but the work establishes that the bridging heteroatom identity is a tunable parameter for thermal property engineering.

Tg (BMPE vs. MPM/MPS PC)
Class-level inference
Systematic Tg variation with bridging atom (CH₂, O, S) in polydithiocarbonates
Bridging heteroatom identity tunes thermal behavior; full-text access recommended
Interfacial polymerization; exact ΔTg values behind paywall
Polydithiocarbonates Sulfur-containing polycarbonates Bridging group effect

Key Applications of Bis(4-mercaptophenyl) ether


High-Temperature Polyimide Films

When synthesizing poly(thioether ether imide) films that must withstand continuous-use temperatures above 200 °C, BMPE-based PTEIs (Tg 210–242 °C; T₅% 525–539 °C) offer a quantifiable thermal advantage over TBT-based counterparts (Tg 196–236 °C; T₅% 509–529 °C) [1]. The ~14 °C Tg margin and ~16 °C T₅% margin can be the difference between passing and failing thermal qualification tests for aerospace composites, high-density interconnect dielectrics, and flexible display substrates. In addition, the 18–22% higher tensile strength (106–127 MPa vs. 90–104 MPa) provides greater mechanical integrity during thermal cycling [1].

Conjugation-Broken Molecular Wire

For researchers building single-molecule junctions that require a controlled, intermediate conductance between fully conjugated (BPD) and fully saturated (BDMT) molecular wires, BMPE is the structurally defined standard. The central ether oxygen atom predictably suppresses conductance by approximately one order of magnitude relative to BPD [2], while the molecular length remains comparable (~1.4 nm). This property has been exploited in inelastic electron tunneling spectroscopy (IETS) studies, where the flexible C–O–C angle of BMPE enables quantitative measurement of molecular junction geometry [3].

Tunable Thioether Glycidyl Resins

In the synthesis of thioetherglycidyl resins via condensation with epichlorohydrin, BMPE and bis(4-mercaptophenyl)methane (MPM) produce resins with distinct curing profiles and network properties [4]. The ether bridge of BMPE introduces greater backbone flexibility compared to the methylene bridge of MPM, which can be exploited to adjust the glass transition temperature and impact resistance of the final cured resin. This tunability is valuable for specialty adhesives and encapsulants requiring a specific balance of rigidity and toughness.

Sulfur-Containing Polycarbonate Analogs

For the synthesis of polydithiocarbonates and polythiocarbonates—analogs of bisphenol A polycarbonate in which one or both ethereal oxygens of the carbonate group are replaced by sulfur—BMPE provides a systematically studied monomer whose thermal behavior has been directly compared with MPM- and MPS-derived polymers [5]. The ether bridge yields intermediate Tg values and distinct crystallization tendencies, enabling formulators to select the bridging atom that best matches the target thermal processing window without altering the dithiol backbone length.

Application
Selection Property
Validation Focus
High-Temperature Polyimide Films
Ether linkage yields higher Tg and T₅% vs. thioether analog in PTEIs
Thermal and mechanical property validation under target processing conditions
Conjugation-Broken Molecular Wire
Central oxygen atom breaks π-conjugation, providing intermediate conductance
Single-molecule conductance and IETS measurements; junction geometry control
Thioetherglycidyl Resins
Flexible ether backbone modifies resin Tg and impact resistance
Curing profile, network properties, and balance of rigidity vs. toughness
Sulfur-Containing Polycarbonate Analogs
Systematically studied bridging atom (O vs. CH₂ vs. S) for tunable thermal transitions
Thermal transition profiling (Tg, crystallization) relative to bridging atom identity
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